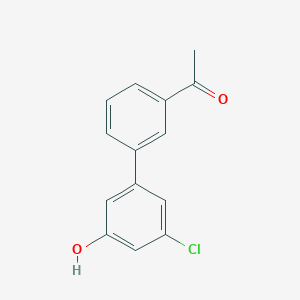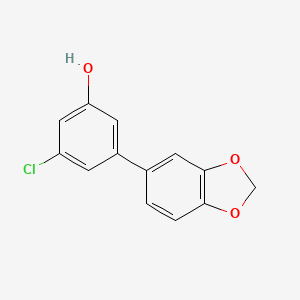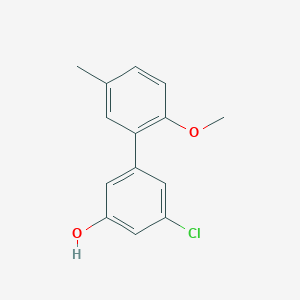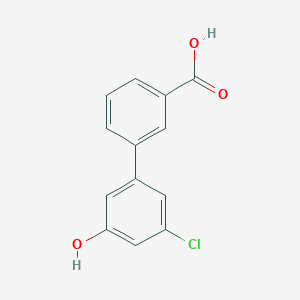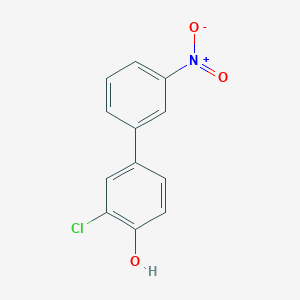
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, also known as 3-chloro-4-methoxy-2-methylphenol, is an organic compound with a molecular formula of C8H9ClO2. It is a white crystalline solid with a melting point of 86-88°C and a boiling point of 230-232°C. 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has been widely studied for its various applications in organic chemistry. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of dyes and pigments, catalysts, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is not fully understood. However, it is believed that the reaction of 4-methoxy-2-methylphenol with chlorine is a nucleophilic substitution reaction. The chlorine atom acts as a nucleophile and attacks the electrophilic carbon atom of the 4-methoxy-2-methylphenol molecule. The chlorine atom is then replaced by the chlorine atom, resulting in the formation of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has not been tested for its biochemical or physiological effects. Therefore, the effects of this compound on the human body are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity. However, this compound can be sensitive to light and air and should be stored in a cool, dark place.
Zukünftige Richtungen
Future research should focus on the biochemical and physiological effects of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, as well as its potential applications in the pharmaceutical and other industries. Additionally, research should be conducted to further understand the mechanism of action of this compound and to explore ways to improve its synthesis and stability. Finally, research should be conducted to explore the potential of this compound in the development of new drugs and other organic compounds.
Synthesemethoden
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is synthesized by the reaction of 4-methoxy-2-methylphenol with chlorine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is very exothermic and is usually conducted at a temperature of -50°C to -60°C. The reaction is complete after about 2 hours and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQBUVWYZSVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685967 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261920-23-3 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




